molecular formula C24H21ClNP B1589382 Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride CAS No. 38700-15-1

Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride

Cat. No. B1589382
Key on ui cas rn: 38700-15-1
M. Wt: 389.9 g/mol
InChI Key: IUNXOGIHFLDANL-UHFFFAOYSA-M
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Patent
US05281593

Procedure details

2-Picolyl chloride (7.4 g, 58 mmol) (from the hydrochloride) and triphenyl phosphine (16.7 g, 64 mmol) in toluene (100 ml) were heated at reflux for 18 hours. The reaction mixture was cooled in an ice-bath, the precipitated product filtered off and washed with toluene to yield the dried product.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][Cl:8].Cl.[C:10]1([P:16]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[Cl-:8].[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][P+:16]([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
N1=C(C=CC=C1)CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
16.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
the precipitated product filtered off
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
to yield the dried product

Outcomes

Product
Name
Type
Smiles
[Cl-].N1=C(C=CC=C1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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